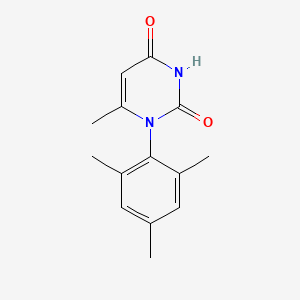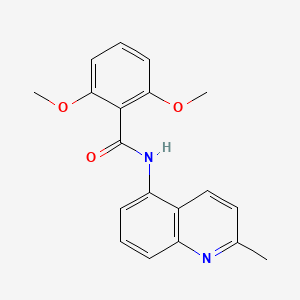![molecular formula C9H13ClN2O4 B4667505 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4667505.png)
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate
Übersicht
Beschreibung
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate, also known as PNU-142633, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolopyrimidines and has been found to possess unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate involves its interaction with the nAChR. This compound binds to the receptor and modulates its activity, leading to changes in various physiological processes. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has been found to enhance the activity of nAChR, leading to increased neurotransmitter release and improved cognitive function. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological conditions.
Biochemical and Physiological Effects:
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has been found to have several biochemical and physiological effects. This compound has been shown to enhance cognitive function by improving memory and learning abilities. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has several advantages for use in lab experiments. This compound is readily available and has been synthesized with high yield and purity. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has also been extensively studied, making it a valuable tool for studying the nAChR and its role in various physiological processes. However, there are also some limitations to using 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate in lab experiments. This compound has a short half-life, making it difficult to maintain stable concentrations over extended periods. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate also has low solubility in water, making it challenging to administer in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate. One area of interest is the development of new therapeutic agents based on this compound. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has shown potential as a therapeutic agent for various neurological and inflammatory conditions, and further research is needed to explore its full therapeutic potential. Another area of interest is the development of new methods for administering 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate, such as the use of prodrugs or nanocarriers to improve its solubility and stability. Finally, further research is needed to explore the role of 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate in various physiological processes and its potential applications in other areas of scientific research.
Conclusion:
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate is a compound that has been extensively studied for its potential applications in scientific research. This compound has unique biochemical and physiological properties and has been found to modulate the activity of the nAChR, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to explore the full therapeutic potential of 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for the nicotinic acetylcholine receptor (nAChR), a neurotransmitter receptor that plays a crucial role in various physiological processes. 2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate has been shown to modulate the activity of nAChR, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been used in studies aimed at developing new therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2.ClHO4/c1-7-6-8(2)11-5-3-4-9(11)10-7;2-1(3,4)5/h6H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXIMSHPZEKJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2CCCC2=N1)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}phenyl)-2-pyrrolidinone](/img/structure/B4667424.png)

![N-[2-methyl-3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4667433.png)
![N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B4667436.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4667438.png)
![3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B4667440.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4667446.png)

![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4667494.png)
![2-{2-[(2-methoxyethyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4667502.png)
